1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
Brand Name:
Vulcanchem
CAS No.:
78136-16-0
VCID:
VC0050985
InChI:
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1
SMILES:
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Molecular Formula:
C34H38O6
Molecular Weight:
542.672
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
CAS No.: 78136-16-0
Reference Standards
VCID: VC0050985
Molecular Formula: C34H38O6
Molecular Weight: 542.672
CAS No. | 78136-16-0 |
---|---|
Product Name | 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol |
Molecular Formula | C34H38O6 |
Molecular Weight | 542.672 |
IUPAC Name | (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
Standard InChI | InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1 |
Standard InChIKey | MQOUZFJJURBWAX-PSWJWLENSA-N |
SMILES | C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume